molecular formula C8H8N4O B15324125 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole

5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole

Cat. No.: B15324125
M. Wt: 176.18 g/mol
InChI Key: MPNPSDLCHOFNDA-UHFFFAOYSA-N
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Description

5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with an amino group at the 5-position and a 3-methylpyrazinyl group at the 3-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and materials science. This compound’s pyrazinyl substituent introduces unique electronic and steric properties, distinguishing it from simpler isoxazole derivatives.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

3-(3-methylpyrazin-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H8N4O/c1-5-8(11-3-2-10-5)6-4-7(9)13-12-6/h2-4H,9H2,1H3

InChI Key

MPNPSDLCHOFNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-pyrazinecarboxylic acid with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring . The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, dihydropyrazine derivatives, and various substituted isoxazole derivatives .

Scientific Research Applications

5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the isoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of isoxazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Isoxazole Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Synthesis Route
5-Amino-3-(4-methylphenyl)isoxazole 4-methylphenyl C₁₀H₁₀N₂O 174.2 Not reported Synthesized via condensation reactions; 97% purity
5-Amino-3-(3-bromophenyl)isoxazole 3-bromophenyl C₉H₇BrN₂O 239.07 Not reported Prepared via intramolecular cyclization; 98% purity
5-Amino-3-(4-methoxyphenyl)isoxazole 4-methoxyphenyl C₁₀H₁₀N₂O₂ 190.2 135–139 Methoxy group enhances solubility; synthesized via hydroxylamine-mediated routes
5-Amino-3-(4-fluorophenyl)isoxazole 4-fluorophenyl C₉H₇FN₂O 178.17 Not reported Fluorine substituent may improve metabolic stability
5-Amino-3-(3-methyl-2-furyl)isoxazole 3-methyl-2-furyl C₈H₈N₂O₂ 164.16 Not reported Furyl group introduces planar heterocyclic character; 95% purity
3-Amino-5-methylisoxazole 5-methyl C₄H₆N₂O 98.10 Not reported Simpler analog; used as a precursor in heterocyclizations

Key Differentiators of 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole

  • Steric and Electronic Effects : The methyl group on the pyrazine ring may reduce rotational freedom, improving conformational stability relative to bulkier substituents like bromophenyl groups .

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